molecular formula C23H19ClN4O5 B3403092 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1105215-03-9

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3403092
CAS No.: 1105215-03-9
M. Wt: 466.9
InChI Key: PXBBDWFECSYSPB-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O5 and its molecular weight is 466.9. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 426.9 g/mol. The structure features a 1,2,4-oxadiazole moiety along with a pyridine and an acetanilide component, which are known to contribute significantly to biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

The observed MIC values suggest that the compound may possess moderate to good antimicrobial activity against these pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied, revealing promising results in various cancer cell lines. For example, compounds similar to the one have shown significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

Cell LineIC50 (µg/mL)
A549 (Lung Cancer)< 5
MCF-7 (Breast Cancer)< 10
HeLa (Cervical Cancer)< 8

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .
  • Case Study on Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that modifications at specific positions on the oxadiazole ring could enhance efficacy against multi-drug resistant bacteria .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5/c1-31-18-10-9-16(12-19(18)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBBDWFECSYSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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